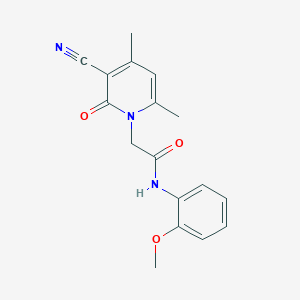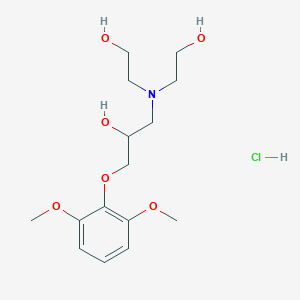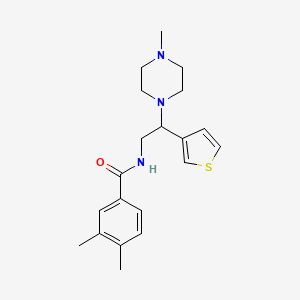
(Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that is commonly used in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of study. In
Wissenschaftliche Forschungsanwendungen
(Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of various biological molecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. It has also been shown to disrupt the cell membrane of certain bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can modulate various biochemical and physiological processes in cells and organisms. For example, it has been shown to decrease the production of certain inflammatory cytokines, inhibit the growth of certain cancer cells, and disrupt the membrane potential of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is its versatility in various lab experiments. It can be used as a fluorescent probe, an anti-inflammatory agent, an anti-tumor agent, and an anti-microbial agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential applications in the field of drug discovery, particularly for the treatment of inflammatory and neoplastic diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a versatile and promising compound that has potential applications in various fields of study. Its unique chemical structure and potential therapeutic properties make it an important area of research for scientists and researchers alike.
Synthesemethoden
The synthesis of (Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the reaction between 4-isopropylbenzaldehyde and 4-(3-methoxyphenyl)thiazol-2-amine in the presence of acetonitrile and a catalyst such as triethylamine. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-15(2)17-9-7-16(8-10-17)11-19(13-23)22-24-21(14-26-22)18-5-4-6-20(12-18)25-3/h4-12,14-15H,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVODILSWJDBSC-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-isopropylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)



![2-((4-fluorophenyl)thio)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2752008.png)
![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2752009.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)



![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)
